BAY1163877 was synthesized at Bayer AG as part of a broader effort to develop selective inhibitors for receptor tyrosine kinases. Its classification as a pan-FGFR inhibitor highlights its ability to inhibit kinase activity across multiple FGFR subtypes, which are implicated in numerous oncogenic processes. The compound's chemical structure is defined as 4‐{[4‐amino‐6‐(methoxymethyl)‐5‐(7‐methoxy‐5‐methyl‐1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl}piperazin-2-one .
The synthesis of BAY1163877 involves several steps that include the formation of key intermediates through strategic reactions. The synthetic pathway typically begins with the preparation of the pyrrolo-triazin moiety, which is then coupled with a piperazine derivative. The use of various reagents and solvents is crucial for achieving high yields and purity levels. Specific conditions such as temperature, reaction time, and the use of catalysts are optimized to facilitate the formation of the desired product while minimizing side reactions.
The synthesis process also includes purification steps such as recrystallization or chromatography to isolate BAY1163877 from by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
BAY1163877 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes a pyrrolo-triazin scaffold linked to a piperazine ring, which is essential for its interaction with FGFRs. The molecular formula is , with a molecular weight of approximately 420.51 g/mol.
The three-dimensional conformation of BAY1163877 allows it to fit into the ATP-binding site of FGFRs, facilitating competitive inhibition. Crystallographic studies may provide further insights into its binding interactions at the atomic level .
BAY1163877 undergoes various chemical reactions that can affect its stability and efficacy. It primarily functions through competitive inhibition of FGFR-mediated phosphorylation processes. In vitro studies demonstrate that BAY1163877 effectively inhibits the phosphorylation of specific substrates in FGFR signaling pathways.
The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may affect its solubility and stability in biological systems. Understanding these reactions is crucial for optimizing its formulation in therapeutic applications .
The mechanism of action for BAY1163877 involves binding to the ATP-binding pocket of FGFRs, thereby preventing ATP from accessing the receptor. This inhibition blocks downstream signaling pathways associated with cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
In preclinical studies, BAY1163877 has shown significant efficacy against tumors expressing activated FGFRs. The compound's selectivity for FGFRs over other receptor tyrosine kinases minimizes off-target effects, enhancing its therapeutic profile .
BAY1163877 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms for clinical use .
BAY1163877 has been investigated primarily for its potential in treating cancers associated with FGFR dysregulation, including non-small cell lung cancer and squamous cell carcinoma. Clinical trials have assessed its safety profile, maximum tolerated dose, pharmacokinetics, and preliminary efficacy in patients selected based on FGFR expression levels.
Research continues to explore combination therapies involving BAY1163877 with other anticancer agents to enhance treatment outcomes. Its role in targeted therapy represents a promising avenue for addressing malignancies driven by aberrant fibroblast growth factor signaling pathways .
Fibroblast Growth Factor Receptors (FGFRs 1–4) are transmembrane receptor tyrosine kinases regulating critical cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling—through gene amplifications (e.g., FGFR1 in 13% of squamous lung cancers), activating mutations (e.g., FGFR3 S249C in bladder cancer), or chromosomal translocations—drives tumorigenesis across diverse malignancies [2] [3]. Genomic studies identify FGFR aberrations in 7.1% of solid tumors, with highest frequencies in urothelial carcinoma (32%), breast cancer (18%), and endometrial cancer (13%) [2]. These alterations constitutively activate downstream pathways (MAPK/ERK, PI3K/AKT, PLCγ), promoting uncontrolled growth and survival [4]. The prevalence of FGFR dependencies, particularly in treatment-resistant cancers, established pan-FGFR inhibition as a compelling therapeutic strategy [3] [7].
Table 1: Prevalence of FGFR Alterations in Human Cancers
Cancer Type | FGFR Alteration | Frequency | Primary Driver |
---|---|---|---|
Urothelial Carcinoma | FGFR3 mutations/fusions | 20% | S249C, FGFR3-TACC3 |
Squamous Lung Cancer | FGFR1 amplification | 13% | MAPK hyperactivation |
Breast Cancer | FGFR1/2 amplification | 18% | PI3K/AKT signaling |
Intrahepatic Cholangiocarcinoma | FGFR2 fusions | 10–15% | Constitutive dimerization |
Rogaratinib’s discovery leveraged de novo structure-based design targeting the conserved ATP-binding pocket of FGFR1–4. Initial hit identification employed molecular docking simulations to prioritize scaffolds with high complementarity to the hinge region (residues Ala564–Glu571 in FGFR1) and the hydrophobic back pocket [1] [6]. X-ray crystallography revealed that lead compounds formed critical hydrogen bonds with the hinge residue Glu571, while a benzothiophene moiety occupied the hydrophobic cavity adjacent to the gatekeeper residue Val561 [1]. To achieve pan-FGFR activity, designers optimized interactions with divergent residues in the phosphate-binding region (e.g., Tyr647 in FGFR3 vs. Asp764 in FGFR4) [4] [6]. Solubility and permeability were enhanced by incorporating methoxymethyl and piperazinone groups, reducing aromatic ring count and polar surface area [1] [7].
Table 2: Key Structural Interactions of Rogaratinib in FGFR Kinase Domains
Structural Element | Function in Rogaratinib Binding | Conservation Across FGFR1–4 |
---|---|---|
Hinge Region (E571) | Accepts H-bond from pyrrolotriazine | Fully conserved |
Hydrophobic Pocket | Benzothiophene moiety occupation | Moderate (size variations) |
Gatekeeper (V561) | Van der Waals interactions | Fully conserved |
DFG Motif | Stabilizes active conformation | Fully conserved |
Selectivity optimization focused on minimizing off-target inhibition of VEGFR2 (linked to hypertension and edema) and other kinases. Rogaratinib’s pyrrolo[2,1-f][1,2,4]triazine core conferred >100-fold selectivity for FGFR1–3 over VEGFR2 (IC₅₀: FGFR1=11.2 nM, FGFR2<1 nM, FGFR3=18.5 nM, VEGFR2=127 nM) [5]. Structure-activity relationship (SAR) studies revealed that:
Kinome-wide profiling (288 kinases) confirmed rogaratinib’s selectivity, with only CSF1R (IC₅₀=63 nM) and FLT4 (IC₅₀=127 nM) inhibited at <100 nM [2] [5].
Table 3: Selectivity Profile of Rogaratinib Against Key Kinases
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. FGFR2 |
---|---|---|
FGFR1 | 11.2 | >11-fold |
FGFR2 | <1 | 1 |
FGFR3 | 18.5 | >18-fold |
FGFR4 | 201 | >200-fold |
VEGFR2 | >1000 | >1000-fold |
CSF1R | 63 | >63-fold |
FLT4 | 127 | >127-fold |
Rogaratinib’s efficacy was validated in in vitro and in vivo models with FGFR pathway dependencies:
Lead selection prioritized rogaratinib over analogs due to its balanced profile: oral bioavailability (F=52% in mice), sustained target coverage (>12 h inhibition at 10 mg/kg), and additive effects with cisplatin in vivo [1] [2].
Table 4: Preclinical Efficacy of Rogaratinib in FGFR-Dependent Models
Model Type | Characteristics | Response | Correlation Marker |
---|---|---|---|
UM-UC-3 (in vitro) | FGFR3 S249C mutation | IC₅₀ = 58 nM | pFGFR3 suppression |
RT-112 (in vivo) | FGFR3-TACC3 fusion | Tumor regression (98% inhibition) | FGFR3 mRNA expression |
H1581 (in vivo) | FGFR1 amplification | 70% growth inhibition | FGFR1 mRNA expression |
Patient-derived xenograft | FGFR2-amplified gastric cancer | 54% tumor growth inhibition | pERK reduction |
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